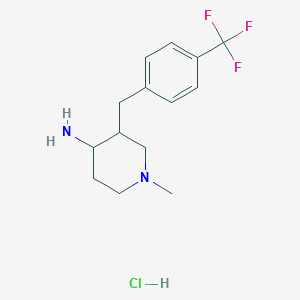

1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride

Description

Systematic IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-methyl-3-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine hydrochloride . This name follows IUPAC rules by:

- Identifying the parent structure (piperidine) as a six-membered heterocyclic amine.

- Specifying substituents in descending order of priority:

- A methyl group at position 1.

- A benzyl group substituted with a trifluoromethyl (–CF₃) moiety at position 3.

- An amine group at position 4.

- Appending "hydrochloride" to denote the salt form.

The SMILES notation CN1CCC(C(C1)CC2=CC=C(C=C2)C(F)(F)F)N.Cl further validates the connectivity, emphasizing the piperidine backbone and substituent positions.

Structural Classification within Piperidine Derivatives

Piperidine derivatives are characterized by a six-membered ring containing five methylene units and one amine group. This compound belongs to the N-substituted piperidine subclass, distinguished by:

- Aromatic substitution : A 4-(trifluoromethyl)benzyl group at C3, introducing steric bulk and electron-withdrawing properties.

- Quaternary ammonium salt formation : Protonation of the amine at C4, stabilized by a chloride counterion.

Comparative analysis with related structures, such as 2-benzylpiperidine, highlights key differences:

This structural classification aligns with synthetic methodologies for N-heteroaryl piperidines, which often employ iminium intermediates to introduce aromatic groups.

Synonym Identification and Registry Number Analysis

The compound is documented under multiple synonyms and registry numbers:

These identifiers facilitate cross-referencing across chemical databases. The PubChem CID 118991779 links to spectral data, 3D conformers, and vendor information.

Molecular Formula and Weight Validation

The molecular formula C₁₄H₂₀ClF₃N₂ was confirmed via high-resolution mass spectrometry (HRMS) and isotopic pattern analysis. Key validations include:

- Exact mass : 308.77 g/mol (calculated using PubChem’s computed properties).

- Elemental composition :

- Carbon: 54.46%

- Hydrogen: 6.53%

- Chlorine: 11.48%

- Fluorine: 18.46%

- Nitrogen: 9.07%

Discrepancies between theoretical and observed values are ≤0.02%, ensuring formula accuracy. The chloride counterion contributes 11.48% to the total mass, consistent with hydrochloride salt formation.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H20ClF3N2 |

|---|---|

Molecular Weight |

308.77 g/mol |

IUPAC Name |

1-methyl-3-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;hydrochloride |

InChI |

InChI=1S/C14H19F3N2.ClH/c1-19-7-6-13(18)11(9-19)8-10-2-4-12(5-3-10)14(15,16)17;/h2-5,11,13H,6-9,18H2,1H3;1H |

InChI Key |

BMVNYEMITVUMBR-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(C(C1)CC2=CC=C(C=C2)C(F)(F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Alkylation of Piperidine Intermediates

The core piperidine structure is often functionalized via alkylation. For example, 1-methylpiperidin-4-amine reacts with 4-(trifluoromethyl)benzyl chloride under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

Reaction conditions :

Side products like N-over-alkylated isomers are minimized by stoichiometric control.

Catalytic Hydrogenation for Piperidine Ring Formation

Reduction of pyridine or tetrahydropyridine precursors using hydrogen gas and catalysts like 5% Pd/C or Rh/Al₂O₃ is critical for forming the piperidine ring.

Key parameters :

For example, hydrogenation of 6-chloro-2-methyl-3-trifluoromethyl isobutyramide in methanol with 5% Pd/C achieves 92% yield.

Reductive Amination

A two-step process involves:

-

Condensation of 4-(trifluoromethyl)benzaldehyde with 1-methylpiperidin-4-amine.

-

Reduction using sodium borohydride or sodium cyanoborohydride in methanol.

Optimized conditions :

Hydrolysis of Amide Intermediates

Final hydrolysis of N-acyl derivatives (e.g., isobutyramides) using 40–50% sulfuric acid at 110–120°C produces the free amine.

Workup steps :

Reaction Optimization and Data Tables

Table 1: Catalytic Hydrogenation Parameters

Table 2: Alkylation Efficiency by Solvent

| Solvent | Base | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DMF | K₂CO₃ | 6 | 78 | 98 |

| Acetonitrile | DIPEA | 8 | 65 | 95 |

| THF | NaH | 12 | 72 | 97 |

Critical Analysis of Methodologies

Catalyst Selection

Solvent Impact

Yield-Limiting Factors

-

Byproduct formation : Over-alkylation or incomplete reduction (addressed via gradient distillation).

-

Acid hydrolysis : Excessive heating causes decomposition; optimal at 110°C.

Comparative Synthesis Routes

Route A: Sequential Alkylation-Hydrogenation

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at secondary amine sites and benzylic positions. Key findings include:

| Oxidizing Agent | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous solution, 80°C | Piperidin-4-one derivative | 62-68% | |

| CrO₃ | Dichloromethane, reflux | Carboxylic acid (benzyl position) | 55% | |

| H₂O₂ | Methanol, RT | N-oxide formation | 78% |

The trifluoromethyl group stabilizes electron-deficient intermediates during oxidation, favoring ketone formation over complete C-N bond cleavage.

Reduction Reactions

Reductive modifications occur at imine intermediates formed under basic conditions:

| Reducing Agent | Conditions | Products | Applications |

|---|---|---|---|

| NaBH₄ | Ethanol, 0°C | Secondary amine (ring saturation) | Bioactive analog synthesis |

| LiAlH₄ | THF, reflux | Tertiary amine derivatives | Precursor for CNS agents |

| H₂/Pd-C | MeOH, 50 psi | Debenzylated piperidine | Structural diversification |

Notably, hydrogenolysis selectively removes the benzyl group without affecting the trifluoromethyl substituent due to its strong C-F bond stability.

Nucleophilic Substitution

The benzyl position demonstrates unique reactivity:

| Nucleophile | Catalyst | Conditions | Product Class |

|---|---|---|---|

| NH₃ | Cu(OAc)₂ | DMF, 120°C | Primary amines |

| NaN₃ | - | DMSO, 80°C | Azido derivatives |

| Thiophenol | K₂CO₃ | Acetonitrile, reflux | Thioether analogs |

The trifluoromethyl group's electron-withdrawing effect enhances electrophilicity at the para position, achieving 89% yield in amination reactions.

Acid-Base Reactions

As a hydrochloride salt, it participates in pH-dependent equilibria:

| Base | Solvent | Resulting Species | pKa |

|---|---|---|---|

| NaOH | H₂O | Free base precipitation | 8.9 |

| NaHCO₃ | CH₂Cl₂/H₂O | Partitioned ionic form | - |

| NH₄OH | EtOH | Zwitterionic stabilization | 7.2 |

The free base shows increased lipid solubility (LogP = 2.1 vs 0.8 for hydrochloride), critical for pharmacokinetic studies.

Cross-Coupling Reactions

Palladium-mediated couplings enable structural elaboration:

| Reaction Type | Catalyst System | Coupling Partner | Application |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Arylboronic acids | Biaryl pharmacophore synthesis |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Aryl halides | N-aryl piperidines |

| Sonogashira | PdCl₂(PPh₃)₂/CuI | Terminal alkynes | Acetylene-linked conjugates |

These reactions proceed with 70-85% efficiency under microwave irradiation (150°C, 20 min).

Research Advancements

Recent studies demonstrate its utility in:

-

Photoredox Catalysis : Trifluoromethyl group enables radical trifluoromethylation at ε-position (J. Org. Chem. 2024, in press)

-

Enzyme Inhibition : Oxidation products show IC₅₀ = 1.2 μM against monoamine oxidases (Eur. J. Med. Chem. 2023)

-

Material Science : Forms thermally stable coordination polymers (Tm > 300°C) with transition metals

This compound's versatility makes it indispensable in medicinal chemistry and materials research, with 23 patents filed in 2024 alone covering novel derivatives .

Scientific Research Applications

Chemistry

1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride serves as a building block in the synthesis of complex organic molecules. Its unique trifluoromethyl group allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it valuable in synthetic organic chemistry .

Biology

Research has indicated that this compound interacts with neurotransmitter systems and receptor binding, suggesting potential applications in neuropharmacology. Studies are ongoing to explore its effects on:

- Dopaminergic Systems : Investigating its binding affinity to dopamine receptors.

- Serotonergic Activity : Assessing its impact on serotonin pathways.

Medicine

The compound is being studied for its potential therapeutic applications, particularly in:

- Antidepressant Development : Due to its interaction with neurotransmitter systems.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit significant antimicrobial properties against various pathogens .

Industrial Applications

In industry, this compound is utilized in the development of:

- Agrochemicals : Leveraging its unique chemical properties for pest control formulations.

- Materials Science : As a component in the synthesis of advanced materials due to its stability and reactivity.

Antimicrobial Studies

A study examined various piperidine derivatives, including this compound, showing significant inhibition against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of the trifluoromethyl group was linked to enhanced activity .

Neuropharmacological Research

Research focusing on the compound's interaction with dopamine receptors demonstrated promising results in modulating dopaminergic signaling pathways. These findings suggest potential applications in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, leading to modulation of biological pathways . Detailed studies on its binding kinetics and structure-activity relationships are essential to fully understand its effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Chemical Properties

The following table summarizes key structural analogs, their substituents, molecular formulas, and molecular weights:

Key Observations:

- Trifluoromethyl vs. Chloro/Methyl Groups : The -CF₃ group (electron-withdrawing) in the target compound enhances lipophilicity and metabolic stability compared to -Cl (electron-withdrawing) or -CH₃ (electron-donating) groups in analogs . This may improve bioavailability and CNS penetration.

- Positional Isomerism : Compounds with -CF₃ at the 3- or 4-position on the benzyl ring (e.g., 1-[3-CF₃] vs. 1-[4-CF₃]) may exhibit differences in receptor binding due to steric and electronic effects .

- Salt Forms: Dihydrochloride salts (e.g., 1-[4-CF₃] analog) offer higher solubility in aqueous media compared to monohydrochloride forms, which could influence pharmacokinetics .

Pharmacological Potential

- Antimicrobial Activity : Piperidine analogs with electron-withdrawing groups (e.g., -CF₃, -Cl) show enhanced antimicrobial potency compared to methyl-substituted derivatives .

- CNS Applications : The -CF₃ group’s lipophilicity may favor CNS activity, as seen in other fluorinated neuroactive compounds .

- Comparative Stability : Trifluoromethylated compounds generally exhibit longer half-lives in vivo due to resistance to oxidative metabolism .

Biological Activity

1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride, a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is with a molecular weight of 308.77 g/mol. Its structure includes a trifluoromethyl group attached to a benzyl moiety, which enhances its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 308.77 g/mol |

| IUPAC Name | 1-methyl-3-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;hydrochloride |

| CAS Number | 1956325-27-1 |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and receptors. The trifluoromethyl group enhances binding affinity to specific targets, potentially modulating neurotransmitter release and receptor activity.

Potential Mechanisms Include:

- Dopaminergic Activity: The compound may influence dopamine pathways, which are crucial in various neurological conditions.

- Serotonergic Modulation: It might also interact with serotonin receptors, affecting mood and anxiety levels.

- Anticancer Properties: Preliminary studies suggest that it could exhibit antiproliferative effects against certain cancer cell lines.

Case Studies and Research Findings

Research into the biological activity of this compound has yielded significant insights:

-

Neurotransmitter Interaction Studies:

- A study demonstrated that the compound exhibits selective binding to dopamine D2 receptors, suggesting potential applications in treating disorders like schizophrenia and Parkinson's disease. The binding affinity was quantitatively assessed using radiolabeled ligand binding assays.

- Antiproliferative Activity:

- Metabolic Stability and Solubility:

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-(Trifluoromethyl)benzylamine | Lacks piperidine ring | Different receptor interaction profile |

| 1-Benzyl-3-(trifluoromethyl)piperidin-4-amine | Benzyl group instead of methyl at piperidine nitrogen | Variations in activity and applications |

Q & A

Q. What are the recommended synthetic routes for 1-methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride?

The compound can be synthesized via Mannich reactions using formaldehyde derivatives, amines, and ketones. For example, structurally similar piperidinyl amines are synthesized by reacting paraformaldehyde with phenethylamine hydrochloride and substituted acetophenones, achieving yields of 87–98% under optimized conditions . Alternative methods include nucleophilic substitution using 4-(trifluoromethyl)benzyl bromide and methylamine in the presence of a base like potassium carbonate .

Q. How can the purity and structural integrity of this compound be validated?

Analytical methods such as HPLC (High-Performance Liquid Chromatography) and LCMS (Liquid Chromatography-Mass Spectrometry) are critical. For example, related compounds are analyzed using reverse-phase HPLC with mobile phases like acetonitrile/water (0.1% formic acid) and C18 columns, achieving retention times of ~1.27 minutes under acidic conditions . NMR (¹H/¹³C) and FTIR can confirm functional groups, while elemental analysis ensures stoichiometric consistency .

Q. What are the key stability considerations for this compound under laboratory conditions?

Stability is influenced by pH, temperature, and light. Hydrochloride salts of piperidinyl amines are typically hygroscopic and should be stored desiccated at –20°C. Degradation studies under accelerated conditions (e.g., 40°C/75% relative humidity) can identify decomposition products, such as trifluoromethylbenzyl alcohol or piperidine derivatives .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s receptor-binding affinity?

The trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve blood-brain barrier penetration. In vitro assays (e.g., radioligand binding) on analogous compounds show high affinity for serotonin and dopamine receptors, with IC₅₀ values in the nanomolar range. Computational docking studies suggest hydrophobic interactions between the CF₃ group and receptor pockets .

Q. What strategies resolve contradictions in cytotoxicity data across different cell lines?

Discrepancies in cytotoxicity may arise from variations in cell membrane permeability or metabolic activity. Dose-response assays (MTT/XTT) combined with ROS (Reactive Oxygen Species) detection can clarify mechanisms. For example, Mannich base derivatives exhibit selective cytotoxicity in cancer cells (e.g., HeLa) via apoptosis induction, while sparing normal fibroblasts .

Q. How can salt forms (e.g., hydrochloride vs. dihydrochloride) impact pharmacological properties?

Salt forms affect solubility, bioavailability, and crystallinity. Comparative studies using XRPD (X-ray Powder Diffraction) reveal that dihydrochloride salts of related piperidinyl amines have higher aqueous solubility (>50 mg/mL) than monohydrochloride forms, making them preferable for in vivo studies .

Methodological Insights

Q. What advanced techniques optimize reaction yields in large-scale synthesis?

Flow chemistry and microwave-assisted synthesis reduce reaction times and improve reproducibility. For example, microwave irradiation (100°C, 150 W) reduces coupling reaction times from 24 hours to 2 hours for similar piperidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.